molecular formula C17H21NO3 B8493060 3-[[3-(4-Methoxyphenoxy)propyl]aminomethyl]phenol CAS No. 907192-58-9

3-[[3-(4-Methoxyphenoxy)propyl]aminomethyl]phenol

Cat. No. B8493060
M. Wt: 287.35 g/mol
InChI Key: BRNSXXNDPOYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790903B2

Procedure details

3-(4-Methoxyphenoxy)propylamine (10.0 g) was dissolved in methanol (50 mL) at room temperature, a solution of 3-hydroxybenzaldehyde (6.7 g) in methanol (50 mL) was added dropwise within 5 minutes at water temperature (about 20° C.), and then the resulting mixture was stirred at room temperature for 20 hours. Then, sodium borohydride (2.1 g)/water (100 mL) was added dropwise at water temperature (about 20° C.) for 5 minutes, and the mixture was stirred at room temperature for 12 hours. Precipitates were removed, washed with water and then dried under reduced pressure at 80° C. for 5 hours. Pale yellow crystals were obtained (13.9 g, 87.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9][CH2:10][NH2:11])=[CH:5][CH:4]=1.[OH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=O.O.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9][CH2:10][NH:11][CH2:18][C:17]2[CH:20]=[CH:21][CH:22]=[C:15]([OH:14])[CH:16]=2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(OCCCN)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were removed
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Pale yellow crystals were obtained (13.9 g, 87.4%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC1=CC=C(OCCCNCC2=CC(=CC=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.